(5-Chlorobenzo[d][1,3]dioxol-4-yl)boronic acid
Description
Structural Characterization and Nomenclature of (5-Chlorobenzo[d]dioxol-4-yl)boronic Acid
Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomerism Considerations
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (5-chlorobenzo[d]dioxol-4-yl)boronic acid, with the Chemical Abstracts Service registry number 2087452-50-2. The molecular formula is C₇H₆BClO₄ with a molecular weight of 200.38-200.4 grams per mole. The compound belongs to the broader class of heterocyclic boronic acids, specifically those containing benzodioxole ring systems with halogen substitution patterns.
The boron-oxygen and boron-carbon stretching vibrations occur in the lower frequency region, typically below 1000 wavenumbers. Carbon-chlorine stretching vibrations contribute additional bands in the 600-800 wavenumber region. The fingerprint region below 1500 wavenumbers contains complex vibrational patterns specific to the molecular structure, though detailed assignment requires comparison with reference spectra or computational predictions.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of (5-chlorobenzo[d]dioxol-4-yl)boronic acid provides molecular weight confirmation and structural elucidation through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 200 (for the ¹¹B isotope) or 199 (for the ¹⁰B isotope), corresponding to the molecular weight of 200.38 grams per mole. The presence of chlorine creates isotope patterns with peaks separated by two mass units, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
Characteristic fragmentation patterns include loss of hydroxyl groups from the boronic acid functionality, producing fragments at mass-to-charge ratios corresponding to [M-OH]⁺ and [M-2OH]⁺. Loss of the entire boronic acid group may produce fragments corresponding to the chlorobenzodioxole moiety. The methylenedioxy bridge may undergo fragmentation through loss of carbon monoxide or formaldehyde, producing characteristic fragment ions.
Properties
IUPAC Name |
(5-chloro-1,3-benzodioxol-4-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO4/c9-4-1-2-5-7(13-3-12-5)6(4)8(10)11/h1-2,10-11H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUBGVPJUUYQRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=C1OCO2)Cl)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Ortho-Metalation Approach
The most widely reported method involves directed ortho-metalation of 5-chloro-1,3-benzodioxole followed by boron reagent quenching. This approach leverages the electron-deficient nature of the benzodioxole ring to facilitate regioselective lithiation.
In a representative procedure adapted from analogous syntheses, 5-chloro-1,3-benzodioxole is treated with sec-butyllithium in a tetrahydrofuran (THF)/cyclohexane solvent system at −78°C under inert atmosphere. The lithiated intermediate is subsequently reacted with trimethyl borate , yielding the corresponding boronate ester. Acidic hydrolysis with hydrochloric acid liberates the boronic acid (Fig. 1).
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | −78°C (lithiation), −30°C (quench) |
| Lithiating Agent | sec-BuLi (1.4 M in cyclohexane) |
| Boron Source | Trimethyl borate |
| Workup | 2N HCl, ethyl acetate extraction |
| Yield | 40–50% |
This method's regioselectivity arises from the chlorine substituent's directing effects, which stabilize the transition state during metalation. Nuclear magnetic resonance (NMR) data for intermediates align with reported $$^{19}\text{F}$$ and $$^{13}\text{C}$$ spectra of structurally similar compounds.
Optimization Strategies for Industrial Scale-Up
Solvent and Temperature Optimization
Industrial protocols emphasize petroleum ether recrystallization to enhance purity while minimizing costs. Reaction temperatures are often adjusted to −15°C during lithiation to balance reaction rate and byproduct formation.
Purification Challenges
The boronic acid's propensity for protodeboronation necessitates careful pH control during workup. Suppliers like Hoffman Chemicals recommend ambient storage of the final product to prevent decomposition.
Analytical Characterization
Critical spectroscopic data from industrial sources include:
$$^1\text{H}$$ NMR (DMSO-d$$_6$$)
- δ 7.39 (dd, J = 8.0 Hz, 1H, aromatic)
- δ 7.14 (t, J = 7.9 Hz, 1H, aromatic)
- δ 4.92 (s, 2H, dioxole O–CH$$_2$$–O)
$$^{13}\text{C}$$ NMR
Applications in Organic Synthesis
(5-Chlorobenzo[d]dioxol-4-yl)boronic acid serves as a key building block in:
Chemical Reactions Analysis
Types of Reactions: (5-Chlorobenzo[d][1,3]dioxol-4-yl)boronic acid undergoes various types of chemical reactions, including:
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Scientific Research Applications
Chemistry: (5-Chlorobenzo[d][1,3]dioxol-4-yl)boronic acid is widely used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions .
Biology and Medicine: The compound has been used in the synthesis of biologically active molecules, including potential anticancer agents . It is also used in the development of sensors for detecting toxic metal ions .
Industry: In industrial applications, this compound is used in the production of advanced materials and fine chemicals .
Mechanism of Action
The mechanism of action of (5-Chlorobenzo[d][1,3]dioxol-4-yl)boronic acid depends on the specific context in which it is used. In coupling reactions, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds . In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .
Comparison with Similar Compounds
Research Findings and Trends
- Saccharide Binding: Chlorinated and difluorinated analogs demonstrate improved binding constants (Kₐ) for diols like glucose compared to non-halogenated boronic acids, as predicted by their pKa values .
- Therapeutic Potential: Boronic acids with halogen substituents (e.g., chlorine, fluorine) are being explored as enzyme inhibitors (e.g., tubulin polymerization inhibitors) and anticancer agents, leveraging their enhanced binding properties .
Biological Activity
(5-Chlorobenzo[d][1,3]dioxol-4-yl)boronic acid is a boronic acid derivative notable for its unique structural features, which include a chlorinated benzo[d][1,3]dioxole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of enzyme inhibition, anticancer effects, and interactions with various biological molecules.
- Molecular Formula : C₇H₆BClO₄
- Molecular Weight : Approximately 200.39 g/mol
- Structure : The compound features a boron atom bonded to a phenyl group that includes both chlorine and dioxole functionalities, enhancing its reactivity and biological activity compared to other similar compounds.
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with biological molecules. This property is particularly relevant in enzyme interactions, where boronic acids can act as inhibitors by binding to active sites of enzymes involved in various metabolic pathways.
1. Enzyme Inhibition
Research indicates that boronic acids, including this compound, can inhibit a range of enzymes:
- Tyrosine Kinases : Compounds structurally related to this compound have shown high selectivity for Src family kinases (SFKs), critical in cancer progression. For instance, AZD0530, a related compound, demonstrated potent inhibition of c-Src and Abl kinases at low nanomolar concentrations .
2. Anticancer Activity
The compound has been studied for its anticancer properties. A novel boronic ester derived from similar structures exhibited significant cytotoxicity against cancer cell lines such as MCF-7 while showing minimal toxicity towards healthy cells . The high selectivity for cancer cells suggests potential therapeutic applications in oncology.
3. Antioxidant and Antibacterial Properties
Boronic acids are recognized for their antioxidant capabilities. In vitro studies have shown that related compounds possess strong antioxidant activity with IC50 values indicating effective free radical scavenging abilities. Furthermore, antibacterial assessments have demonstrated efficacy against common pathogens like Escherichia coli, suggesting potential applications in treating infections .
Case Study 1: Anticancer Efficacy
A study evaluated the effects of a boronic acid derivative on human pancreatic cancer models. The treatment led to significant tumor reduction and improved survival rates in xenograft models when administered orally .
Case Study 2: Enzyme Inhibition Profile
A comparative analysis highlighted the enzyme inhibition profiles of various boronic acids. This compound was noted for its moderate inhibition of acetylcholinesterase and high inhibition of butyrylcholinesterase, indicating potential utility in neurodegenerative conditions .
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Similarity Index | Key Activity |
|---|---|---|---|
| Benzo[d][1,3]dioxol-4-ylboronic acid | 94839-07-3 | 0.88 | Anticancer |
| 2-(Benzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 361456-68-0 | 0.74 | Enzyme Inhibition |
| Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate | 871231-46-8 | 0.65 | Antibacterial |
The unique chlorinated dioxole structure of this compound enhances its reactivity and potential biological activity compared to other similar compounds.
Q & A
Q. What is the molecular mechanism underlying the interaction of (5-Chlorobenzo[d][1,3]dioxol-4-yl)boronic acid with diols in glycoproteins?
The compound forms reversible cyclic boronate esters with 1,2- or 1,3-cis-diols via covalent bonding. The reaction involves nucleophilic attack by diols on the electrophilic boron atom, leading to five- or six-membered ring formation. Binding affinity depends on diol stereochemistry (cis > trans) and pH, as the boronate anion (formed in basic media, pH > pKa) exhibits higher reactivity than the neutral trigonal boronic acid. Adjusting pH to ~7-9 optimizes ester stability, enabling applications in glycoproteome enrichment .
Q. How is this compound synthesized, and what steps ensure purity?
Synthesis typically involves Suzuki-Miyaura coupling or direct electrophilic substitution on pre-functionalized aromatic precursors. Critical steps include:
Q. What are the standard applications of this compound in glycoproteome research?
It is used to functionalize surfaces (e.g., microfluidic chips, magnetic beads) for glycoprotein capture and release. The pH-dependent binding allows reversible enrichment of glycoproteins by adjusting buffer conditions (e.g., acidic elution at pH ≤ 4). Applications include biomarker discovery and glycan profiling .
Advanced Research Questions
Q. How can researchers optimize pH conditions to enhance binding specificity for cis-diols in complex biological matrices?
- Step 1: Determine the pKa of the boronic acid-diol pair using titration experiments with fluorescent reporters (e.g., Alizarin Red S) .
- Step 2: Test binding kinetics at pH values ±1 unit around the pKa. Basic media (pH 8-9) favor boronate anion formation, accelerating binding, while neutral pH (7-7.5) improves selectivity for rigid cis-diols (e.g., in glycans) over flexible analogs .
- Step 3: Validate specificity via competitive assays with non-target diols (e.g., mannitol vs. glucose) .
Q. What strategies improve the integration of this boronic acid into fluorescent sensors for real-time saccharide monitoring?
- Design: Conjugate the compound to fluorophores (e.g., coumarin) via spacer arms to minimize steric hindrance. The boronic acid binds diols, inducing a conformational change that alters fluorescence intensity .
- Optimization: Use carbon dots synthesized via one-step hydrothermal carbonization with phenylboronic acid precursors. This enhances sensitivity (detection limit: 9 μM glucose) and reduces interference from biomolecules .
- Validation: Perform quenching assays in serum to confirm selectivity and reversibility .
Q. How can contradictions in reported binding affinities across studies be resolved?
- Source Analysis: Compare experimental conditions (pH, ionic strength, diol conformation). For example, flexible diols (e.g., glycerol) show lower affinity than rigid cyclic diols (e.g., fructose) .
- Methodology: Use orthogonal techniques (e.g., isothermal titration calorimetry vs. fluorescence polarization) to cross-verify binding constants .
- Structural Modifications: Introduce electron-withdrawing groups (e.g., -Cl in the benzo[d][1,3]dioxol ring) to enhance boron electrophilicity and stabilize boronate esters .
Q. What challenges arise in using this compound for targeted drug delivery, and how are they addressed?
- Challenge 1: Premature drug release due to variable physiological pH. Solution: Design boronic acid-drug conjugates with pKa tuned to tumor microenvironment pH (6.5-7.2) for site-specific release .
- Challenge 2: Low aqueous solubility. Solution: Incorporate into alginate hydrogels or micellar systems to improve bioavailability .
Q. Which analytical methods validate cyclic boronate ester formation in aqueous media?
- ¹¹B NMR Spectroscopy: Detects shifts from trigonal (δ ~30 ppm) to tetrahedral boron (δ ~10 ppm) upon ester formation .
- Mass Spectrometry (MS): Identifies ester adducts (e.g., [M + diol - H₂O]⁺ ions) .
- Dynamic Light Scattering (DLS): Monitors particle size changes during diol-induced assembly of boronic acid-functionalized nanoparticles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
